(Z)-2-hydrazono-3-methyl-5-(trifluoromethyl)-2,3-dihydrobenzo[d]thiazole
Description
(Z)-2-hydrazono-3-methyl-5-(trifluoromethyl)-2,3-dihydrobenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family Thiazoles are five-membered rings containing both sulfur and nitrogen atoms
Properties
Molecular Formula |
C9H8F3N3S |
|---|---|
Molecular Weight |
247.24 g/mol |
IUPAC Name |
(Z)-[3-methyl-5-(trifluoromethyl)-1,3-benzothiazol-2-ylidene]hydrazine |
InChI |
InChI=1S/C9H8F3N3S/c1-15-6-4-5(9(10,11)12)2-3-7(6)16-8(15)14-13/h2-4H,13H2,1H3/b14-8- |
InChI Key |
KIGCFIPODZUYBZ-ZSOIEALJSA-N |
Isomeric SMILES |
CN\1C2=C(C=CC(=C2)C(F)(F)F)S/C1=N\N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(F)(F)F)SC1=NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-hydrazono-3-methyl-5-(trifluoromethyl)-2,3-dihydrobenzo[d]thiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminothiophenol with trifluoroacetic anhydride to form the corresponding thiazole intermediate. This intermediate is then subjected to hydrazonation using hydrazine hydrate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-hydrazono-3-methyl-5-(trifluoromethyl)-2,3-dihydrobenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-hydrazono-3-methyl-5-(trifluoromethyl)-2,3-dihydrobenzo[d]thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine
The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals targeting various diseases .
Industry
In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and pigments. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (Z)-2-hydrazono-3-methyl-5-(trifluoromethyl)-2,3-dihydrobenzo[d]thiazole involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit the activity of topoisomerase enzymes, leading to DNA strand breaks and cell death. This mechanism is particularly relevant in its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-aminothiazole
- 2-methylthiazole
- 5-trifluoromethylthiazole
Uniqueness
Compared to similar compounds, (Z)-2-hydrazono-3-methyl-5-(trifluoromethyl)-2,3-dihydrobenzo[d]thiazole stands out due to the presence of the hydrazono group, which imparts unique reactivity and biological activity. The trifluoromethyl group also enhances its stability and lipophilicity, making it more effective in various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
